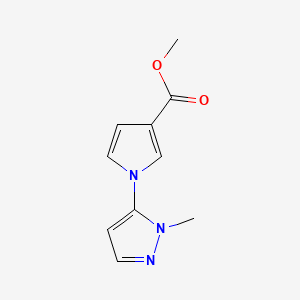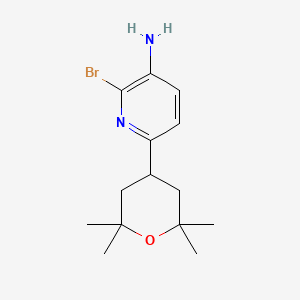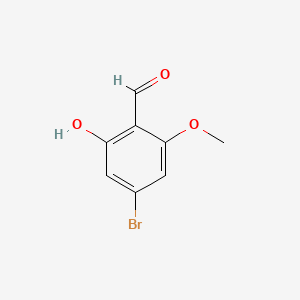
methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both pyrazole and pyrrole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with methyl 1H-pyrrole-3-carboxylate under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products are substituted pyrazole derivatives.
科学的研究の応用
Methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
作用機序
The mechanism by which methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- 1-Methyl-1H-pyrazol-5-yl)methanamine
- 1-Methyl-1H-pyrazol-5-yl)boronic acid
Uniqueness
Methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate is unique due to the presence of both pyrazole and pyrrole rings, which confer distinct chemical properties.
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
methyl 1-(2-methylpyrazol-3-yl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-12-9(3-5-11-12)13-6-4-8(7-13)10(14)15-2/h3-7H,1-2H3 |
InChIキー |
JKWIRPOHHYSRIK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)N2C=CC(=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)





